molecular formula C10H8BrFN2 B13679988 2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole

2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole

Cat. No.: B13679988
M. Wt: 255.09 g/mol
InChI Key: BVCRCOSNFRMFAD-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole is a heterocyclic organic compound that contains both bromine and fluorine atoms

Preparation Methods

The synthesis of 2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole can be compared with other similar compounds, such as:

    2-(3-Bromo-4-fluorophenyl)acetonitrile: This compound also contains bromine and fluorine atoms but has a different core structure.

    3-Bromo-4-fluorophenyl methyl ether: Another compound with similar substituents but different functional groups.

    5-Bromo-2-aryl benzimidazoles: These compounds share the imidazole ring but have different substituents and biological activities.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H8BrFN2/c1-6-5-13-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3,(H,13,14)

InChI Key

BVCRCOSNFRMFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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